4-tert-Butyl-2,6-diisopropylphenol
Overview
Description
Synthesis Analysis
The synthesis of 4-tert-Butyl-2,6-diisopropylphenol involves electrochemical oxidation processes. Richards and Evans (1977) studied the anodic oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives, highlighting the formation of products derived from intermediate phenoxy radicals or phenoxonium ions depending on the solution conditions and electrode potential. This process underscores the importance of electrochemical methods in synthesizing and modifying the molecular structure of phenolic compounds (Richards & Evans, 1977).
Molecular Structure Analysis
The molecular structure of phenolic compounds, including this compound and its isomers, has been elucidated through crystallographic studies. Halit et al. (1987) compared the structure of 2-hydroxymethyl-4-tert-butylphenol with 2-hydroxymethyl-4-isopropylphenol, providing insights into their crystallization patterns and intramolecular interactions due to hydrogen bonds around the 4 axis, highlighting the subtle differences in molecular structures induced by tert-butyl and isopropyl groups (Halit et al., 1987).
Chemical Reactions and Properties
The compound's reactivity, particularly through electrochemical oxidation, yields various oxidation products. These include phenoxides leading to phenoxy radicals and subsequent disproportionation to form quinone methides. This reactivity pattern is crucial for understanding the chemical behavior of this compound and its derivatives in synthetic applications (Richards & Evans, 1977).
Physical Properties Analysis
The crystallographic study by Halit et al. revealed the tetragonal system of crystallization for similar compounds, providing a basis for understanding the physical properties such as solubility, melting point, and crystalline structure of this compound. The presence of tert-butyl and isopropyl groups significantly influences these physical properties through steric effects and hydrogen bonding patterns (Halit et al., 1987).
Chemical Properties Analysis
The chemical properties of this compound, as deduced from electrochemical studies, involve its oxidation behavior leading to various reactive intermediates. These studies highlight the compound's role in synthetic chemistry, especially in oxidizing conditions where phenoxonium ions and phenoxy radicals play a crucial role (Richards & Evans, 1977).
Scientific Research Applications
4-tert-Butyl-2,6-diisopropylphenol has been studied for its effects on rats, where it induced hemorrhage and other health complications (Takahashi Osamu & H. Kogo, 1980).
Electrochemical oxidation of this compound and its derivatives has been explored, demonstrating various chemical reactions and product formations under different conditions (J. Richards & Dennis H. Evans, 1977).
The compound's antioxidant properties have been evaluated, comparing it with other phenols and classical antioxidants. It showed notable antioxidant effectiveness in certain conditions (M. Rigobello et al., 2004).
Its metabolism and glucuronidation in human and rat liver microsomes were studied, offering insights into its biotransformation and potential implications for medical use (M. Shimizu et al., 2003).
This compound's use in polymerization reactions and as a stabilizer in various chemical processes has been researched. This includes its role in copolymerization reactions and its stability under different conditions (M. Auer et al., 2004).
Its role in the selective conversion of guaiacol to various alkylphenols in chemical processes has been investigated, showing its potential in catalyzing specific chemical reactions (Kai Cui et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
It’s known that the compound exhibits a steric strain on the o–h bond, as evidenced by shifts in the infrared (ir) spectrum . This strain could potentially influence the compound’s interactions with its targets.
Biochemical Pathways
Phenolic compounds are often involved in antioxidant pathways, neutralizing harmful free radicals and reducing oxidative stress .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2836±90 °C and a density of 0920±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Given the compound’s potential antioxidant activity, it may help protect cells from damage caused by free radicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-2,6-diisopropylphenol. For instance, the compound’s IR spectrum shows shifts when in a dilute CCl4 solution, suggesting that the compound’s environment can affect its properties .
properties
IUPAC Name |
4-tert-butyl-2,6-di(propan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVKJDPAKUDRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205954 | |
Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57354-65-1 | |
Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-2,6-diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary health concern associated with 4-tert-Butyl-2,6-diisopropylphenol based on the available research?
A1: The research primarily highlights a significant risk of hemorrhage (severe bleeding) associated with this compound. A study on rats demonstrated that this compound induced severe hemorrhagic anemia and a decreased prothrombin index, indicating impaired blood clotting. [] One rat in the study died due to extensive internal bleeding. []
Q2: How does the structure of this compound compare to other phenols studied, and is there a possible link to the observed effects?
A2: While the research [] does not provide the detailed structures of other phenols tested, it indicates that male Sprague-Dawley rats were fed various phenols, including 3,5-di-tert-butylphenol, 2,4-di-tert-butylphenol, 2-tert-butyl-4-sec-butylphenol, and 2,6-di-tert-butyl-4-methylphenol (BHT). Further research is needed to establish a definitive structure-activity relationship and understand if specific structural features of this compound contribute to its more pronounced hemorrhagic effects compared to the other tested phenols.
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